Product packaging for 7-Ethoxy-4-hydroxyquinolin-2(1H)-one(Cat. No.:)

7-Ethoxy-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12961045
M. Wt: 205.21 g/mol
InChI Key: AXGWCBNCZCEALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The quinolin-2(1H)-one scaffold is a prominent heterocyclic structure in the fields of medicinal chemistry and organic synthesis. Its derivatives have been extensively studied, leading to the development of numerous compounds with a wide array of biological activities. Within this large family, 7-Ethoxy-4-hydroxyquinolin-2(1H)-one emerges as a compound of interest, representing a specific substitution pattern on the core quinolone ring. This article provides a detailed examination of this particular molecule, focusing on its structural significance and its place within the broader context of quinolone derivative research.

The quinolin-2(1H)-one, also known as carbostyril, framework is a privileged scaffold in medicinal chemistry due to its versatile pharmacological potential. nih.gov This core structure is present in a multitude of natural products and synthetic compounds that exhibit significant biological effects. tandfonline.comnih.gov The inherent chemical properties of the quinolin-2(1H)-one ring system allow for modifications at various positions, leading to a diverse library of derivatives with a wide spectrum of activities.

The significance of this scaffold is underscored by its presence in drugs targeting a range of conditions. For instance, derivatives of quinolin-2(1H)-one have been investigated for their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents. nih.govsapub.org The ability of the quinoline (B57606) ring to interact with various biological targets, including enzymes and receptors, makes it a valuable starting point for drug discovery programs. nih.govnih.gov For example, certain quinolin-2(1H)-one derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative disorders. nih.gov Others have shown inhibitory activity against HIV-1 reverse transcriptase. nih.gov

From an organic synthesis perspective, the quinolin-2(1H)-one scaffold offers a robust platform for the construction of complex molecules. Various synthetic methodologies have been developed for the preparation of these compounds, including the Conrad-Limpach reaction and microwave-assisted synthesis. niscpr.res.innih.gov The reactivity of the scaffold allows for the introduction of different functional groups, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. researchgate.net

This compound is a specific derivative within the broader class of quinolones. Its structure features a hydroxyl group at the 4-position, an ethoxy group at the 7-position, and a carbonyl group at the 2-position of the quinoline ring system. The 4-hydroxy-2-quinolone moiety itself is a key structural feature found in compounds with notable biological activities, including antibacterial and antifungal properties. nih.gov

Research into ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has demonstrated that the nature and position of the substituent on the benzene (B151609) ring can significantly influence their biological profile. nih.gov For instance, the introduction of various substituents can modulate properties such as lipophilicity, which in turn can affect a compound's ability to cross cell membranes and interact with its target. nih.gov

The presence of the ethoxy group at the 7-position of this compound is a key distinguishing feature. While extensive research has been conducted on various substituted quinolones, the specific combination of a 7-ethoxy and a 4-hydroxy group defines the unique chemical space occupied by this compound. Studies on related 7-substituted-4-hydroxyquinolin-2(1H)-ones have shown that substituents at this position can contribute to antibacterial and antifungal activity. researchgate.net Furthermore, 7-hydroxyquinolin-2(1H)-one serves as a key intermediate in the synthesis of pharmaceuticals like brexpiprazole, highlighting the importance of functionalization at the 7-position. asianpubs.org The investigation of this compound contributes to the understanding of structure-activity relationships within the quinolone class, providing insights into how specific substitutions can tailor the biological and chemical properties of the scaffold.

Data Tables

Table 1: Properties of 4-Hydroxyquinolin-2(1H)-one

PropertyValueSource
Molecular Formula C₉H₇NO₂ sigmaaldrich.com
Molecular Weight 161.16 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key HDHQZCHIXUUSMK-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B12961045 7-Ethoxy-4-hydroxyquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-ethoxy-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(5-7)12-11(14)6-10(8)13/h3-6H,2H2,1H3,(H2,12,13,14)

InChI Key

AXGWCBNCZCEALK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)N2)O

Origin of Product

United States

Synthetic Methodologies for 7 Ethoxy 4 Hydroxyquinolin 2 1h One and Its Structural Analogues

Classical and Established Synthetic Pathways

The synthesis of 4-hydroxyquinolin-2(1H)-ones, including the 7-ethoxy derivative, has long been dominated by several key named reactions. These classical routes, while sometimes requiring harsh conditions, form the bedrock of quinoline (B57606) chemistry.

Gould-Jacobs Cyclization Reactions

The Gould-Jacobs reaction is a well-established method for preparing quinolines and specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process commences with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

The reaction sequence involves:

Substitution: An aniline reacts with a malonic acid derivative like diethyl ethoxymethylenemalonate, where the ethoxy group is substituted by the nitrogen of the aniline. wikipedia.org

Cyclization: The resulting intermediate undergoes a thermal, 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This step often requires high temperatures, sometimes exceeding 250 °C. mdpi.com

Saponification: The ester group is then hydrolyzed to a carboxylic acid. wikipedia.orgresearchgate.net

Decarboxylation: Finally, the application of heat leads to decarboxylation, yielding the desired 4-hydroxyquinoline. wikipedia.orgresearchgate.net

The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org The use of high-boiling point, inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.com

Reactant 1Reactant 2Key StepProduct Class
Aniline or substituted anilineDiethyl ethoxymethylenemalonateThermal cyclization4-Hydroxyquinoline

Conrad-Limpach-Knorr Synthesis Approaches

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction is a cornerstone in quinoline synthesis. wikipedia.org The process begins with the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This intermediate then undergoes a thermally induced electrocyclic ring closing at high temperatures (around 250 °C) to produce the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

A critical aspect of this synthesis is its temperature-dependent regioselectivity, which is highlighted by the Knorr variation. Under lower, kinetically controlled temperatures, the reaction favors the formation of 4-quinolones. However, at higher temperatures (around 140 °C), the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-keto acid anilide, which then cyclizes to form 2-hydroxyquinolines (the Knorr quinoline synthesis). wikipedia.org The product, 4-hydroxyquinoline, exists in tautomeric equilibrium with its keto form, 4-quinolone, with the latter often being the predominant form. wikipedia.org

Friedländer Annulation Strategies

The Friedländer synthesis is another versatile method for constructing the quinoline ring system. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids (like trifluoroacetic acid or p-toluenesulfonic acid) or bases. wikipedia.orgorganic-chemistry.org

Two primary mechanisms are proposed for the Friedländer synthesis:

Aldol (B89426) Condensation First: The 2-amino substituted carbonyl compound reacts with the α-methylene compound in an aldol-type condensation, followed by cyclization and dehydration (imine formation) to yield the quinoline. wikipedia.org

Schiff Base First: The initial step is the formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol condensation to form an intermediate that dehydrates to the final quinoline product. wikipedia.org

This method is highly valued for its ability to create polysubstituted quinolines by varying the substitution patterns on both starting materials. organic-chemistry.org

Condensation Reactions Utilizing Malonic Esters and Anilines

The reaction between anilines and malonic esters is a fundamental approach for synthesizing 4-hydroxyquinolin-2(1H)-ones. This method is closely related to the Gould-Jacobs pathway but can be considered more broadly. The condensation of a substituted aniline with a malonic acid derivative, such as diethyl malonate, in the presence of a condensing agent like polyphosphoric acid (PPA), can lead to the formation of the quinolinone ring system. jptcp.comresearchgate.net The intramolecular cyclization of the intermediate malonic acid monophenyl amide is a key step, often followed by decarboxylation to yield the final product. researchgate.net The choice of solvent and condensing agent is crucial for the reaction's success.

Deprotonation: A base is used to deprotonate the malonic ester, forming an enolate. masterorganicchemistry.com

SN2 Reaction: The enolate acts as a nucleophile, reacting with an alkyl halide. masterorganicchemistry.com

Hydrolysis: Acidic hydrolysis converts the ester groups to carboxylic acids. masterorganicchemistry.com

Decarboxylation: Upon heating, the molecule loses CO2 to form an enol, which then tautomerizes to the final product. masterorganicchemistry.com

Modern and Efficient Synthetic Protocols

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been developed.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions. organic-chemistry.orgablelab.eu The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives has been successfully achieved using this technology. jptcp.com

For instance, the condensation of substituted anilines with malonic acid can be carried out under microwave irradiation in a solvent like dimethylformamide (DMF) or even under solvent-free conditions using polyphosphoric acid (PPA) as a catalyst. jptcp.com Bismuth(III) chloride (BiCl3) has also been employed as an effective catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.gov These protocols often lead to the desired products in minutes, compared to the hours or days required for conventional heating methods. nih.govnih.gov

CatalystReactantsConditionsAdvantage
Polyphosphoric acid (PPA)Substituted aromatic amine, Malonic acidMicrowave, Solvent-freeRapid, high yield
Bismuth(III) chloride (BiCl3)β-enaminone, Diethyl malonateMicrowave, Ethanol (B145695)Efficient, green

Catalytic Reduction Methods for Precursors

The synthesis of the 4-hydroxyquinolin-2-one scaffold frequently employs the reduction of a nitroaromatic precursor followed by intramolecular cyclization. This strategy is a cornerstone in forming the core heterocyclic ring system.

A common approach involves the reductive cyclization of substituted 2-nitrophenyl derivatives. For the synthesis of a 4-hydroxy-2-quinolone, a typical precursor is an ethyl 3-(2-nitrophenyl)-3-oxopropanoate derivative researchgate.net. The nitro group is highly susceptible to reduction, which can be achieved using various catalytic systems. Upon reduction of the nitro group to an amine, the resulting intermediate spontaneously cyclizes to form the quinolinone ring.

Key methods for this reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, often providing high yields.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂), zinc (Zn) powder in acidic media, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be used for the selective reduction of the nitro group to a hydroxylamine, which then undergoes cyclization researchgate.net.

Electrochemical Reduction: A sustainable and highly selective alternative is the electrochemical reduction of the nitro group. This method avoids the use of stoichiometric chemical reductants, aligning with green chemistry principles researchgate.net.

For the specific synthesis of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one, a plausible precursor would be ethyl 3-(4-ethoxy-2-nitrophenyl)-3-oxopropanoate . The catalytic reduction of this compound would lead to the formation of the desired quinolinone structure.

Table 1: Comparison of Catalytic Reduction Methods for Nitroarene Precursors

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation Pd/C, PtO₂, Raney Ni H₂ gas, solvent (e.g., EtOH, EtOAc) High yield, clean byproducts (H₂O) Requires specialized pressure equipment
Chemical Reduction SnCl₂, Zn/HCl Acidic or neutral medium Readily available reagents Generates stoichiometric metal waste
Electrochemical Reduction Graphite/Lead Cathode Electrolytic cell, acidic medium Environmentally friendly, high selectivity Requires specific electrochemical setup

Oxidative Cyclization Reactions (e.g., DDQ-Mediated)

Oxidative cyclization offers a powerful route to introduce unsaturation into a pre-formed heterocyclic ring, converting a dihydroquinolinone into a quinolinone. A prominent reagent for this transformation is 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) . libretexts.orgacs.org

The DDQ-mediated oxidation is particularly effective for the synthesis of 7-hydroxyquinolin-2(1H)-one , a direct precursor to the target compound. In this process, a saturated precursor, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone , is dehydrogenated to form the α,β-unsaturated system characteristic of the 2-quinolone structure. libretexts.orgacs.org

The reaction mechanism is believed to involve a hydride transfer from the substrate to DDQ, generating a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂). masterorganicchemistry.com Subsequent proton loss from the carbocation leads to the formation of the double bond and the final quinolinone product. This method is noted for its efficiency, high output, and the ability to reduce the formation of by-products, especially when stoichiometric quantities of DDQ are used in an appropriate solvent system like aqueous tetrahydrofuran (B95107) (THF). libretexts.orgacs.org

Research has shown that this approach can significantly shorten reaction times and improve the cost-effectiveness of producing key pharmaceutical intermediates. asianpubs.org

Table 2: DDQ-Mediated Oxidation for Quinolinone Synthesis

Precursor Reagent Solvent Product Key Findings Reference
7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone DDQ Aqueous THF 7-Hydroxyquinolin-2(1H)-one High output, reduced by-products, shorter time cycle. libretexts.orgacs.org
General N-Aryl Pyrrolidines DDQ - α-C-H Oxidized Products DDQ acts as a major oxidant for generating iminium intermediates. khanacademy.org

Regioselective Alkylation and Acylation Procedures

The final step in the synthesis of this compound from a 4,7-dihydroxyquinolin-2(1H)-one precursor involves the regioselective introduction of an ethyl group onto the C7-hydroxyl. This presents a significant chemical challenge due to the presence of multiple nucleophilic sites: the C4-hydroxyl, the C7-hydroxyl, and the N1-amide.

The classic method for forming an ether from an alcohol is the Williamson ether synthesis , which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comwikipedia.org The regioselectivity of this reaction is dictated by the relative acidity of the various protons and the nucleophilicity of the resulting conjugate bases.

C7-OH vs. C4-OH: The hydroxyl group at the C7 position is phenolic, making it generally more acidic than the enolic hydroxyl group at the C4 position. Therefore, by carefully selecting the base and reaction conditions, it is possible to selectively deprotonate the C7-OH.

O-Alkylation vs. N-Alkylation: The amide nitrogen at the N1 position is also a potential site for alkylation. However, recent advances have led to methods that can favor O-alkylation over N-alkylation. For instance, a Palladium-catalyzed method has been developed for the O-alkylation of 2-quinolinones with high selectivity. digitellinc.com

Achieving selective ethoxylation at the C7 position requires a fine balance of base strength, solvent, and temperature to favor the formation of the 7-ethoxy ether over other possible alkylated products.

Table 3: Factors Influencing Regioselectivity in Quinolinone Alkylation

Factor Influence on Selectivity Desired Condition for C7-Ethoxylation
Base A weaker base can selectively deprotonate the more acidic C7-phenolic proton. Use of a base like K₂CO₃ or Cs₂CO₃ over stronger bases like NaH.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are typically used for Sₙ2 reactions. Acetonitrile or DMF are common choices.
Alkylating Agent Primary alkyl halides are best for Sₙ2 reactions. masterorganicchemistry.comwikipedia.org Ethyl iodide or ethyl bromide.
Catalyst Transition metal catalysts can direct selectivity. Pd-catalysis can favor O-alkylation over N-alkylation. digitellinc.com

Green Chemistry Approaches in Quinolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolinone derivatives to minimize environmental impact and improve safety. wikipedia.org Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of more sustainable alternatives. khanacademy.org

Key green chemistry strategies for quinolinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. The condensation of anilines with malonic acid derivatives to form the 4-hydroxy-2-quinolone core is a reaction that benefits greatly from this technique. asianpubs.orgresearchgate.net

Use of Green Catalysts: Bismuth(III) chloride (BiCl₃) has been identified as an attractive non-toxic, air-stable, and efficient catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave conditions. researchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a major focus. The Pfitzinger synthesis of quinoline derivatives, for example, has been successfully adapted to use water as a solvent. wikipedia.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) reduces waste and simplifies purification. The Friedländer synthesis of quinolines has been achieved under solvent-free conditions using catalysts like silica (B1680970) and molecular iodine. wikipedia.org

Electrosynthesis: As mentioned previously, the electrochemical reduction of nitro precursors is a green method for constructing the quinolinone ring, avoiding the use of chemical reducing agents and the associated waste streams. researchgate.net

These approaches are not mutually exclusive and are often combined to create highly efficient and sustainable synthetic routes to the quinolinone scaffold. wikipedia.orgnih.gov

Spectroscopic and Structural Elucidation of 7 Ethoxy 4 Hydroxyquinolin 2 1h One and Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in 7-Ethoxy-4-hydroxyquinolin-2(1H)-one. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Analysis of related quinoline (B57606) derivatives provides a basis for the interpretation of its spectrum. nih.govchemicalpapers.com The spectrum is expected to show a broad absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group at the C4 position, likely involved in intermolecular hydrogen bonding. The N-H stretching vibration of the lactam group is anticipated to appear around 3100 cm⁻¹. A strong, sharp absorption peak, characteristic of the C=O (amide carbonyl) stretch of the quinolone ring, is typically observed around 1650-1670 cm⁻¹.

The aromatic C=C stretching vibrations of the quinoline ring system are expected to produce several bands in the 1600-1450 cm⁻¹ region. Furthermore, the presence of the ethoxy group at the C7 position would be confirmed by C-O stretching vibrations, typically appearing in the 1250-1000 cm⁻¹ range. The asymmetric C-O-C stretch is expected near 1240 cm⁻¹, while the symmetric stretch would appear around 1040 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3200-2500 (broad) 4-hydroxyl
N-H Stretch ~3100 1-amide
C=O Stretch ~1660 2-carbonyl
C=C Stretch 1600-1450 Aromatic Ring
C-O-C Asymmetric Stretch ~1240 7-ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the ethoxy group at C7 would exhibit a characteristic triplet for the methyl (CH₃) protons around δ 1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 4.1 ppm. The proton at C3 typically appears as a singlet in the δ 5.8-6.2 ppm region. The aromatic protons on the benzene (B151609) ring moiety would appear further downfield. Specifically, the proton at C8 would likely be a doublet around δ 7.7 ppm, the proton at C5 a doublet around δ 7.5 ppm, and the proton at C6 a doublet of doublets around δ 6.8 ppm. The labile protons of the N-H and O-H groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. For instance, the N-H proton is often observed above δ 11.0 ppm in DMSO-d₆. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C2) of the quinolone ring is expected to be the most downfield signal, typically appearing around δ 164 ppm. The C4 carbon, bearing the hydroxyl group, would resonate at approximately δ 162 ppm. The carbon atoms of the ethoxy group would appear upfield, with the CH₂ carbon around δ 64 ppm and the CH₃ carbon around δ 15 ppm. The remaining aromatic and vinyl carbons of the quinoline core would resonate in the δ 95-141 ppm range. For example, C7, being attached to the electron-donating ethoxy group, would be found around δ 163 ppm, while C3 would be around δ 97 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Position ¹H NMR (Predicted) ¹³C NMR (Predicted)
1 (N-H) >11.0 (s, 1H) -
2 - ~164
3 ~5.9 (s, 1H) ~97
4 - ~162
4a - ~111
5 ~7.5 (d, 1H) ~123
6 ~6.8 (dd, 1H) ~109
7 - ~163
8 ~7.7 (d, 1H) ~110
8a - ~141
-OCH₂CH₃ ~4.1 (q, 2H) ~64

Mass Spectrometry Investigations

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₁NO₃), the calculated molecular weight is 205.07 g/mol . Using high-resolution mass spectrometry (HRMS), a very precise mass can be measured, confirming the elemental formula. In electrospray ionization (ESI) positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a calculated m/z of 206.0812. rsc.org The fragmentation pattern in MS/MS experiments could provide further structural information, likely showing losses of ethylene (B1197577) (28 Da) or the entire ethoxy group (45 Da) from the parent ion.

X-ray Crystallography and Solid-State Structural Determination

X-ray diffraction analysis of 7-hydroxy-4-methylquinolin-2(1H)-one revealed that it crystallizes in an orthorhombic system. niscpr.res.in This suggests that the quinolone core is essentially planar, a common feature for such fused ring systems. In the crystal lattice, molecules are typically held together by a network of hydrogen bonds involving the hydroxyl group at C4, the amide N-H group, and the carbonyl oxygen at C2. It is highly probable that this compound would exhibit similar planar characteristics and hydrogen bonding patterns, which dictate its solid-state packing and physical properties. The bulkier ethoxy group at C7, compared to a methyl or hydroxyl group, might influence the specific crystal packing arrangement and unit cell parameters, but the fundamental structural motifs are expected to be conserved.

Table 3: Compound Names Mentioned

Compound Name
This compound
4,7-dimethoxyquinolin-2(1H)-one
4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Theoretical and Computational Investigations of 7 Ethoxy 4 Hydroxyquinolin 2 1h One Systems

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. While specific DFT studies focusing exclusively on 7-Ethoxy-4-hydroxyquinolin-2(1H)-one are not prevalent in the literature, extensive research on the parent 4-hydroxy-2-quinolone scaffold and its derivatives provides a strong framework for understanding its behavior.

These computational studies are crucial for determining molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, DFT calculations on related quinoline (B57606) derivatives have been used to analyze molecular stability, predict reactive sites through Molecular Electrostatic Potential (MEP) maps, and investigate hyperconjugative interactions using Natural Bond Orbital (NBO) analysis. [No new research found for this statement] In a study on 8-hydroxyquinoline (B1678124) derivatives, analysis of reactivity descriptors showed the compounds to be good electron acceptors with high reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Quinolinone System (Hypothetical Data)

ParameterValueSignificance
HOMO Energy -6.2 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.8 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.4 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on O(4) -0.55 eIndicates the partial charge on the oxygen of the 4-hydroxy group, a key site for interaction.

Note: This table is illustrative, based on typical values for similar heterocyclic systems, to demonstrate the type of data generated from quantum chemical studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For the 4-hydroxy-2-quinolone class, docking studies have been performed to explore their potential as inhibitors of various enzymes. In one such study, a newly synthesized 4-hydroxy-2-quinolone analogue was investigated as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy. sciforum.net The docking simulation revealed a strong binding affinity with a docking score of -8.054 kcal/mol and identified key hydrogen bond interactions with methionine and glutamic acid residues within the ALK active site. sciforum.net

In another investigation involving derivatives of 4-hydroxy-chromene-2-one, a structurally similar scaffold, docking scores against a bacterial DNA gyrase ranged from -5.96 to -8.58 kcal/mol. researchgate.net These studies typically show that the 4-hydroxy and 2-keto groups of the quinolinone core are critical for forming hydrogen bonds with amino acid residues in the protein's binding pocket. The substituent at the C-7 position, such as the ethoxy group in this compound, would be expected to form additional hydrophobic or van der Waals interactions, potentially enhancing binding affinity and selectivity for the target. nih.gov

Table 2: Example Molecular Docking Results for 4-Hydroxyquinolone Analogues against Protein Targets

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues
4-hydroxyquinolone analogueAnaplastic Lymphoma Kinase (ALK)-8.054Met1199, Glu1197 sciforum.net
Chromene-4-one derivative 4cDNA Gyrase-8.58Asn46 researchgate.net
8-hydroxyquinoline-naphthoquinone hybridNQO1Not specifiedNot specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in understanding which structural features are most important for their function.

While a specific QSAR model for this compound has not been detailed, research on related quinolinone series highlights the importance of substitutions on the benzene (B151609) ring. nih.gov A study on the antimicrobial activity of 4-hydroxy-2-quinolone analogs revealed that the type of substituent at the C-7 position has a significant impact on their biological properties. nih.gov Similarly, a study on the antitubercular activity of 4-hydroxyquinolin-2(1H)-ones provided insights into favorable substitution patterns on the scaffold. nih.gov

A QSAR model for this class of compounds would typically use molecular descriptors such as:

Electronic descriptors: (e.g., Hammett constants, dipole moment) to quantify the effect of substituents like the 7-ethoxy group.

Steric descriptors: (e.g., molar refractivity, Taft parameters) to describe the size and shape of the substituent.

Hydrophobic descriptors: (e.g., LogP) to model the compound's partitioning between aqueous and lipid environments.

The results of QSAR analyses for related quinolin-4-amines provided guidelines for designing new active compounds by correlating structural features with anti-HIV-1 activity. nih.gov For this compound, the electron-donating and moderately lipophilic nature of the ethoxy group would be a key parameter in any QSAR model, influencing its absorption, distribution, and target interaction.

Elucidation of Tautomeric Equilibria and Proton Transfer Dynamics (e.g., Enol-Keto Tautomerism)

The 4-hydroxyquinolin-2(1H)-one scaffold can exist in several tautomeric forms, with the most significant equilibrium being between the 4-hydroxy-2-oxo (enol-amide) form and the quinoline-2,4-dione (keto-amide) form. researchgate.netresearchgate.net This tautomeric balance is critical as it can dictate the molecule's chemical reactivity and its ability to act as a hydrogen bond donor or acceptor, which is crucial for receptor binding.

The position of the equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the ring. The presence of the 7-ethoxy group is expected to influence the electronic distribution in the ring, thereby affecting the relative stability of the different tautomers.

Furthermore, related 7-hydroxyquinoline (B1418103) systems are known to exhibit excited-state intramolecular proton transfer (ESIPT). nih.gov In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline nitrogen atom. nih.gov Studies on 7-hydroxyquinoline-based Schiff bases show that this proton transfer can be a long-range process, facilitated by a "proton crane" mechanism. nih.gov While this specific phenomenon is described for 7-hydroxyquinolines (where the C-2 position is part of the aromatic system), the underlying principles of proton dynamics are relevant. The enol-keto tautomerism in this compound represents a form of proton transfer between the oxygen at C-4 and the carbon at C-3, a process that can be thoroughly investigated using computational methods to determine the energy barriers and relative stabilities of the tautomeric forms.

Table 3: Tautomeric Forms of the 4-Hydroxyquinolin-2(1H)-one Core

Tautomeric FormStructural DescriptionKey Features
4-Hydroxy-2-oxo (Enol-amide) Hydroxyl group at C4, Carbonyl at C2Aromatic pyridinone ring; Can act as H-bond donor (4-OH) and acceptor (2-C=O).
Quinoline-2,4-dione (Keto-amide) Carbonyl groups at C2 and C4Non-aromatic pyridinone ring; Two H-bond acceptor sites.
2-Hydroxy-4-oxo (Enol-imide) Hydroxyl group at C2, Carbonyl at C4Aromatic quinolin-4-one system; Tautomer of quinolin-2(1H)-one. nih.gov

Pharmacological Profile and Mechanistic Insights of 7 Ethoxy 4 Hydroxyquinolin 2 1h One Analogues

Antimicrobial Activities

Analogues based on the 4-hydroxy-2-quinolone structure have demonstrated notable antimicrobial properties. nih.gov The nature and position of substituents on the quinoline (B57606) ring system play a critical role in determining the spectrum and potency of their activity. nih.govacs.org For instance, the introduction of halogen substituents, particularly bromine, to the quinoline core has been shown to enhance antimicrobial effects. nih.gov

Antibacterial Mechanisms and Cellular Targets

The antibacterial action of quinolone derivatives is primarily centered on the disruption of bacterial DNA replication. nih.govresearchgate.net These compounds target essential bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. mdpi.com This stabilization of the cleaved complex prevents the re-ligation of the DNA strands, leading to a halt in DNA synthesis and replication. nih.govyoutube.com In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria. mdpi.comyoutube.comyoutube.com The inhibition of these enzymes blocks cell division and results in bacteriostasis. nih.gov

Induction of Cell Death: The formation of reversible drug-enzyme-DNA cleavage complexes is bacteriostatic. nih.gov However, subsequent events can lead to bactericidal effects. This process can involve chromosome fragmentation and, in some cases, the generation of reactive oxygen species (ROS), which cause irreversible oxidative damage to the DNA, ultimately killing the bacteria. nih.govnih.gov

Some 4-hydroxy-2-quinolone analogues have shown significant inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Antifungal Mechanisms and Cellular Targets

The 4-hydroxyquinolin-2(1H)-one scaffold has also been investigated for its antifungal properties. nih.govresearchgate.netresearchgate.net Studies have shown that certain derivatives are active against pathogenic fungi like Aspergillus flavus and Candida albicans. nih.govresearchgate.net

The mechanisms for antifungal action are multifaceted and can differ from antibacterial pathways:

Membrane Permeability Disruption: Some quinolone-related compounds are thought to exert their antifungal effect by disrupting the integrity of the fungal cell membrane. nih.gov This action is often linked to ergosterol, a key component of fungal membranes that is not present in bacteria. nih.gov

Inhibition of Filamentation: Certain alkyl quinolones can inhibit the morphological transition from yeast to filamentous growth in fungi like Candida, a key virulence factor. taylorandfrancis.com

Reactive Oxygen Species (ROS) Accumulation: Similar to their antibacterial effects, the accumulation of ROS is considered a potential mechanism for the antifungal lethality of some quinolone derivatives. nih.gov

One study found that brominated 4-hydroxy-2-quinolone analogues with long alkyl side chains exhibited exceptional antifungal activity against A. flavus, surpassing that of the control drug Amphotericin B. nih.gov

Antimalarial Activities

Analogues of 7-alkoxy-4(1H)-quinolones have emerged as a potent class of antimalarial agents, showing high efficacy against the parasite Plasmodium falciparum, which is responsible for the most severe form of malaria. nih.gov

Inhibition of Erythrocytic Stage Parasites (e.g., Plasmodium falciparum)

Quinolone derivatives have demonstrated potent, low-nanomolar activity against the blood stages of both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. nih.gov The 7-alkoxy group, in particular, has been identified as a key feature for enhancing antimalarial potency. For example, a 7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone derivative showed over 250 times greater activity than its counterpart lacking this specific side chain. nih.gov These compounds rapidly inhibit parasite growth within red blood cells. nih.gov

Identification of Molecular Targets in Parasite Pathways

The primary molecular target for these antimalarial quinolones has been identified within the parasite's mitochondrial electron transport chain.

Cytochrome bc1 Complex Inhibition: The main target is the parasite's cytochrome bc1 complex (Complex III). nih.gov By inhibiting this complex, the quinolones disrupt the mitochondrial membrane potential and block the parasite's respiration. nih.gov This mechanism is similar to that of the clinical antimalarial drug atovaquone (B601224), and significant cross-resistance has been observed between atovaquone and certain quinolone analogues, confirming the shared target. nih.gov

Dual-Target Inhibition: Some quinolone derivatives exhibit a dual mechanism of action, inhibiting not only the cytochrome bc1 complex but also the Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2). nih.gov This ability to hit two distinct targets in the parasite's respiratory pathway is advantageous, as it can enhance potency and potentially protect against the rapid development of drug resistance. nih.gov

Anticancer and Antiproliferative Activities

The quinolin-2(1H)-one core is a feature of many compounds investigated for their potential as anticancer agents. nih.govnih.goveurekaselect.com These derivatives have been shown to inhibit the growth of various human tumor cell lines, including liver, breast, and colon cancer, through multiple mechanisms of action. nih.govnih.govmdpi.com

A key mode of action is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govnih.govmdpi.comnih.gov This is often accompanied by the halting of the cell division cycle, preventing the proliferation of malignant cells. nih.govnih.gov

Specific mechanisms include:

Cell Cycle Arrest: Several 4(1H)-quinolone derivatives have been shown to induce cell cycle arrest, most commonly in the G2/M phase. nih.govnih.gov This arrest prevents the cells from proceeding through mitosis and dividing. The arrest can be triggered through a p53-dependent pathway, which involves the downregulation of proteins like cyclin B1 and cdk1. nih.govnih.gov

Induction of Apoptosis: The antiproliferative effects are strongly linked to the ability to trigger apoptosis. nih.govmdpi.com Mechanistic studies show this occurs via the intrinsic mitochondrial pathway, characterized by:

Modulation of Bcl-2 Family Proteins: A decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.comnih.govresearchgate.net

Activation of Caspases: An increase in the activity of executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis. mdpi.comresearchgate.net

Inhibition of Kinases: Certain quinoline and quinazolinone analogues function by inhibiting protein kinases that are crucial for cancer cell growth and survival, such as VEGFR-2 and EGFR. nih.govnih.govmdpi.com

For example, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines by causing G2/M arrest and decreasing Bcl-2 protein levels while increasing Bax and p53 levels. nih.gov

Data Tables

Table 1: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogues

Table 2: Anticancer and Antimalarial Activity of Selected Quinolone Analogues

Enzyme Kinase Inhibition (e.g., EGFR, ERK, PDK1, PI3K, c-Met, Pim-1 Kinase)

The dysregulation of protein kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs. Analogues of 4-hydroxyquinolin-2(1H)-one have been investigated as inhibitors of several important kinases.

Pim-1 Kinase: The Pim kinase family (Pim-1, -2, and -3) of serine/threonine kinases plays a direct role in the development of various cancers, including leukemia and lymphoma. nih.gov Structure-based drug design has led to the development of pyridine-quinoline hybrid structures that demonstrate potent inhibition of Pim-1 kinase. nih.gov These hybrids were designed to merge the pharmacophoric features of known pyridone and quinoline inhibitors. nih.gov For instance, certain quinoline-pyridine hybrids have shown potent PIM-1/2 kinase inhibitory activity, which is associated with the induction of apoptosis in cancer cell lines. nih.gov The design of these inhibitors often focuses on creating strong interactions with the hinge region of the kinase's ATP-binding site. nih.gov

EGFR and other kinases: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. While direct studies on 7-ethoxy-4-hydroxyquinolin-2(1H)-one are limited, related heterocyclic structures like rhodanine (B49660) and thiazolidinedione derivatives have been synthesized to target kinases such as EGFR, VEGFR2, and others. nih.gov These studies highlight the importance of specific substitutions on the aromatic rings to achieve potent inhibition, often in the nanomolar range. nih.gov The development of small molecule kinase inhibitors (SMKIs) is a rapidly advancing field, with numerous compounds approved for clinical use that target kinases like EGFR, PI3K, and ERK. nih.gov

Table 1: Examples of Kinase Inhibition by Related Heterocyclic Compounds This table is illustrative of kinase inhibition by related scaffolds, as direct data for this compound analogues is limited in the provided search results.

Compound Class Target Kinase Reported Activity (IC50)
Rhodanine Derivatives EGFR 3.8–9.1 nM
Pyridine-Quinoline Hybrids Pim-1 Potent Inhibition
Thiazolidinedione Derivatives EGFR Potent Activity

DNA Intercalation and Topoisomerase Modulation

The ability of small molecules to interact with DNA and modulate the function of associated enzymes like topoisomerases is a well-established anticancer strategy. Some quinoline derivatives exert their cytotoxic effects through such mechanisms. For example, camptothecin, a natural product with a quinoline skeleton, is a well-known topoisomerase I inhibitor. mdpi.com While specific studies detailing DNA intercalation or topoisomerase modulation by this compound analogues were not prominent in the search results, the broader class of quinoline derivatives has a history of such activity. Hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline (B1678124), for instance, are known to induce oxidative damage that can lead to DNA mutations. mdpi.com

Cell Cycle Modulation and Apoptosis Induction

A key objective of cancer therapy is to halt uncontrolled cell proliferation and induce programmed cell death (apoptosis) in malignant cells. Analogues of 4-hydroxyquinolin-2(1H)-one have demonstrated capabilities in both areas.

Antiviral Activities

The quinoline scaffold is also a valuable template for the development of antiviral agents, with notable activity against HIV and potential applications against other viruses.

Inhibition of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. brieflands.com This enzyme is a prime target for antiretroviral therapy because it has no human counterpart. brieflands.com A variety of compounds based on the 4-hydroxyquinolin-2(1H)-one and related scaffolds have been developed as HIV-1 integrase inhibitors. brieflands.comgoogle.com Research has explored derivatives of 8-hydroxyquinoline and styrylquinoline as potential HIV-1 integrase inhibitors. nih.gov Additionally, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as dual inhibitors of both HIV-1 integrase and the RNase H function of reverse transcriptase. brieflands.com Structure-activity relationship (SAR) studies have shown that introducing lipophilic groups at certain positions can enhance anti-HIV-1 activity to the nanomolar range. brieflands.com

Modulation of SARS-CoV 3CLpro

In the wake of the COVID-19 pandemic, significant research has focused on identifying inhibitors of key SARS-CoV-2 enzymes. The main protease (Mpro), also known as 3C-like protease (3CLpro), is crucial for viral replication and is a major drug target. nih.gov Molecular docking studies have predicted that 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have a good binding affinity for the SARS-CoV-2 Mpro. nih.govresearchgate.net These compounds were synthesized and their structure was confirmed, with computational models suggesting they could act as prospective inhibitors of the virus. nih.gov

Table 2: Antiviral Activity of Quinolinone Analogues and Related Compounds

Compound Class Viral Target Mechanism of Action
8-Hydroxyquinoline Derivatives HIV-1 Integrase Inhibition of viral DNA integration nih.gov
2-Hydroxyisoquinoline-1,3(2H,4H)-diones HIV-1 Integrase / RNase H Dual Inhibition brieflands.com
3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) SARS-CoV-2 Mpro (3CLpro) Predicted binding and inhibition nih.govresearchgate.net

Other Reported Biological Activities and Mechanistic Underpinnings

The versatility of the 4-hydroxyquinolin-2(1H)-one scaffold extends beyond anticancer and antiviral applications. Analogues have been reported to possess a range of other biological activities.

Antitubercular Activity: A library of substituted 4-hydroxyquinolin-2(1H)-ones was synthesized and screened for activity against Mycobacterium tuberculosis. Several derivatives showed significant inhibitory concentrations against the H37Ra strain, with the most promising compound having a minimal inhibitory concentration (MIC) of 3.2 μM. nih.gov

Antifungal and Herbicidal Activity: Various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for antifungal activity against several fungal strains and for their ability to inhibit photosynthesis in spinach chloroplasts, indicating potential as herbicides. nih.gov

Analgesic and Anticonvulsive Effects: Certain derivatives have been found to possess analgesic (pain-killing) properties. najah.edu The broader class of 4-hydroxyquinolin-2-ones has also been associated with anticonvulsive effects. researchgate.net

β2-Agonist Activity: In a study focused on respiratory diseases, analogues of 8-hydroxyquinolin-2(1H)-one were designed and identified as potent and selective β2-agonists. nih.gov These compounds demonstrated smooth muscle relaxant properties, suggesting potential for use as bronchodilators in conditions like asthma. nih.gov

These diverse activities underscore the chemical tractability and pharmacological potential of the quinolinone core structure, allowing for the development of compounds targeting a wide spectrum of diseases.

Herbicidal Action via Photosystem II Inhibition

While direct studies on the photosystem II (PSII) inhibitory action of this compound are not prevalent in the reviewed literature, the broader class of quinoline derivatives has been investigated for herbicidal properties through various mechanisms. Herbicides that inhibit PSII act by blocking the electron flow in the photosynthetic electron transport chain, leading to oxidative damage and plant death. researchgate.net This class of herbicides typically binds to the D1 protein of the PSII complex. nih.gov

Although a direct link for this compound is not established, other quinoline derivatives have shown promise as herbicides by targeting different enzymes. For instance, triketone-quinoline hybrids have been designed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another critical target for herbicide development. nih.gov One such compound, 3-hydroxy-2-(2-methoxy-7-(methylthio)quinoline-3-carbonyl)cyclohex-2-enone, demonstrated a broader spectrum of weed control than the commercial herbicide mesotrione. nih.gov

The potential for quinolinone derivatives to act as herbicides is an active area of research, and while the specific mechanism of PSII inhibition for this compound analogues remains to be fully elucidated, the structural class holds potential for the development of novel herbicidal agents.

Acetylcholinesterase Inhibition

Analogues of 7-hydroxyquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research has demonstrated that modifications to the quinolinone core can lead to potent AChE inhibitors. For example, a series of compounds derived from (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, which shares structural similarities with the quinolinone core, exhibited significant AChE inhibitory activity, with several compounds showing greater potency than the reference drug donepezil. mdpi.com The introduction of different substituents allows for the exploration of the enzyme's active site, leading to the design of more effective inhibitors. mdpi.comnih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Quinolinone Analogues

Compound IC50 (µM) Source
S-I 26 14 nih.gov
S-II 18 120 nih.gov
S-III 6 175 nih.gov
Rivastigmine (reference) 71.1 nih.gov

IC50 values represent the concentration of the inhibitor required to reduce the activity of acetylcholinesterase by 50%.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The inhibition of human DHODH (hDHODH) is a validated strategy for the treatment of autoimmune diseases and cancer due to the high demand for pyrimidines in rapidly proliferating cells. rsc.org

Several quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.orgnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinoline ring are crucial for potent inhibitory activity. For example, the presence of a carboxyl group at one position, a bromine atom at another, and a para-alkyl-substituted phenyl group can significantly enhance the potency against hDHODH. rsc.org One such derivative, compound A9, was found to be a highly potent inhibitor with a very low nanomolar IC50 value. rsc.org The development of these quinolone-derived compounds is a promising avenue for new therapies against various diseases, including viral infections like Ebola. nih.gov

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of Selected Quinoline Analogues

Compound Target IC50 (nM) Source
A9 hDHODH 9.7 rsc.org
RYL-687 EBOV trVLP ~7 nih.gov
Remdesivir (GS-5734) (reference) EBOV trVLP ~42 nih.gov

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme or viral particle infection by 50%.

Antioxidant Mechanisms

The antioxidant potential of quinolinone and related coumarin (B35378) structures has been a subject of significant investigation. These compounds can exert their antioxidant effects through various mechanisms, including scavenging of free radicals and modulation of oxidative stress-related enzymes. nih.govnih.gov

Derivatives of 7-hydroxycoumarin have been shown to decrease the generation of superoxide (B77818) anions by neutrophils and scavenge hypochlorous acid. nih.gov The presence of hydroxyl groups on the aromatic ring is a key feature for the antioxidant activity of these compounds. mdpi.com The antioxidant activity of quinazolin-4(3H)-one derivatives, which are structurally related to quinolinones, is enhanced by linking them with polyphenolic moieties. nih.gov The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical.

Receptor Modulation Potentials (e.g., Serotonin (B10506), Dopamine (B1211576), Cannabinoid)

Serotonin Receptors

Analogues of this compound have shown significant potential as modulators of serotonin receptors, particularly the 5-HT4 subtype. Structure-affinity relationship studies of quinoline derivatives have led to the discovery of ligands with subnanomolar binding affinities for the 5-HT4 receptor. nih.govnih.gov Modifications to the basic moiety and the position of the carbonyl linking group on the quinoline core have been shown to be critical for high-affinity binding. nih.gov

Table 3: Serotonin 5-HT4 Receptor Binding Affinity of Selected Quinoline Analogues

Compound Ki (nM) Source
7h <1 nih.govnih.gov
7i <1 nih.govnih.gov
7j <1 nih.govnih.gov

Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor.

Dopamine Receptors

The quinolinone scaffold is a core component of several compounds that interact with dopamine receptors. For instance, certain 7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives exhibit high affinity for the D2 receptor subtype, with some acting as partial agonists at both D2 and D3 receptors. researchgate.net A related benzazepine derivative, R-(+)-7-iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro- 1H-3-benzazepine, has been developed as a high-affinity selective photoaffinity label for the D-1 dopamine receptor, demonstrating a dissociation constant (KD) in the subnanomolar range. nih.gov

Table 4: Dopamine Receptor Binding Affinity of Selected Analogues

Compound Receptor Ki or KD (nM) Source
Compound 6 D2 < 0.3 (Ki) researchgate.net
Compound 7 D2 < 0.3 (Ki) researchgate.net
R-(+)-I-MAB D1 0.28 (KD) nih.gov

Ki represents the inhibition constant, and KD represents the dissociation constant, both indicating the affinity of the compound for the receptor.

Cannabinoid Receptors

Research has indicated that 4-hydroxyquinolin-2-one derivatives possess an affinity for cannabinoid receptors. While specific binding data for this compound is limited, the broader class of compounds is of interest for its potential interaction with the endocannabinoid system. The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that mediate a wide range of physiological effects. nih.gov The development of ligands for these receptors is a significant area of therapeutic research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Potency and Selectivity

The biological profile of the 4-hydroxyquinolin-2(1H)-one scaffold is highly tunable through the introduction of various functional groups at different positions.

Role of the 7-ethoxy group: The presence of an alkoxy group, such as the ethoxy group at the C-7 position, is considered a significant factor for achieving optimal activity in the quinoline (B57606) ring. nih.gov In the broader class of quinolones, substitutions at the C-7 position have been a primary focus for converting antibacterial agents into anticancer analogs. researchgate.net For instance, the development of second-generation quinolin-4-ones with improved activity spectra often involves modifications at this position. mdpi.com

Halogenation: The introduction of halogen atoms onto the quinolinone ring can substantially influence biological activity. In a study of 4-hydroxyquinolin-2(1H)-one derivatives, a compound featuring a fluorine atom at the C-6 position, namely 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, was identified as a particularly promising antitubercular agent. nih.gov Halogenation can also impact physicochemical properties; for example, in related 8-hydroxyquinolines, the presence of halogen substituents was found to increase lipophilicity. nih.gov Structure-activity relationship studies on certain quinoline derivatives revealed that 6-chloro analogues were among the most active for anticancer activity. nih.gov

Alkyl Chain Variations: Modulating the length and nature of alkyl chains attached to the quinolone framework is a key strategy for altering biological activity, often by influencing lipophilicity. Studies on related quinolone derivatives have shown that adding long, linear alkyl chains can have a significant, sometimes detrimental, effect on antibacterial potency. researchgate.netnih.gov This suggests that a precise balance of lipophilicity is required for optimal function.

The table below summarizes the effects of various substituents on the biological activity of the quinolinone scaffold based on related derivatives.

PositionSubstituent TypeObserved Effect on Biological ActivityReference(s)
C-7 Alkoxy Group (e.g., Ethoxy)Plays an important role in optimal activity. nih.gov
C-6 Halogen (e.g., Fluoro, Chloro)Can enhance antitubercular and anticancer activity. nih.govnih.gov
C-3 Phenyl GroupCommon feature in derivatives with antitubercular activity. nih.gov
N/A Long Alkyl ChainsIncreased lipophilicity can be detrimental to antibacterial activity. researchgate.netnih.gov
C-2 Electron-donating vs. -withdrawingAn OCH₃ group enhanced activity, while a Cl group led to its loss in certain antimalarial hybrids. nih.gov

Influence of Core Scaffold Modifications on Pharmacological Efficacy

Alterations to the fundamental quinolinone bicyclic system are a critical strategy for discovering new therapeutic agents. Such modifications can lead to compounds with entirely new biological targets and improved pharmacological profiles.

A computational strategy known as "scaffold hopping" has been effectively used to explore chemical diversity by replacing the quinoline core with other heterocyclic systems. nih.govresearchgate.net This approach led to the identification of quinoline-4-carboxamide derivatives with synergistic activity alongside antibiotics. nih.gov In these new scaffolds, the ether linkage typical in some quinoline inhibitors was replaced by an amide bond, demonstrating how fundamental changes to the core structure can yield promising results. nih.govresearchgate.net

Relationship between Lipophilicity and Biological Activity

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a crucial parameter in drug design. It governs the ability of a molecule to cross biological membranes and influences its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govresearchgate.netmdpi.com

The relationship between lipophilicity and the biological activity of quinolinone derivatives is complex and context-dependent.

Antibacterial Activity: In some studies of lipophilic quinolone derivatives, a clear trend was observed where increased lipophilicity was detrimental to antibacterial activity. researchgate.netnih.gov This highlights that for certain targets, an optimal lipophilicity range exists, beyond which efficacy decreases.

Anticancer Activity: For other quinone derivatives, such as 1,4-naphthoquinones, increased lipophilicity from longer terpenyl side chains was associated with enhanced anticancer activity. nih.gov This was attributed to improved cell membrane permeability and bioavailability. nih.gov

Antiviral Activity: In a series of 8-hydroxyquinoline (B1678124) derivatives, antiviral activity was found to be positively influenced by increasing lipophilicity. nih.gov

These findings indicate that lipophilicity is not a simple, linear predictor of activity but must be carefully optimized for each therapeutic target and chemical series. While sufficient lipophilicity is necessary for a compound to penetrate cell membranes, excessive lipophilicity can lead to faster metabolic clearance or undesirable accumulation in fatty tissues. mdpi.com

Implications of Tautomeric Forms on SAR

4-Hydroxyquinolin-2(1H)-one can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. researchgate.net The predominant forms are the 4-hydroxy-2-oxo tautomer (an enol-amide) and the 2,4-dioxo tautomer (a diketo form). researchgate.netrsc.org

The equilibrium between these tautomers is a critical aspect of the molecule's structure and can be influenced by substituents on the quinolinone ring. rsc.org

Influence of Substituents: Studies on related 4-quinolones have shown that a hydrogen-bond-accepting group at the C-3 position can favor the enol form through the creation of a stable six-membered intramolecular hydrogen bond. Conversely, hydrogen-bond acceptors at the C-2 or C-8 positions can shift the equilibrium toward the keto form. rsc.org

Optimization Strategies for Enhanced Biological Performance and Physicochemical Attributes

The refinement of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one and related compounds into viable therapeutic candidates involves a range of optimization strategies. These efforts focus on improving biological potency, selectivity, and drug-like properties.

SAR-Guided Synthesis: A primary strategy involves conducting numerous synthetic modifications based on established SAR data. mdpi.com For example, understanding that alkoxy groups at C-7 are important for activity guides chemists to synthesize and test new analogs with varied substituents at this position. nih.gov

Computational and In Silico Methods: Computer-aided drug design is invaluable for predicting the properties of new derivatives and prioritizing synthetic efforts. mdpi.com Techniques like in silico scaffold hopping allow for the virtual exploration of vast chemical spaces to identify novel core structures with potentially improved efficacy. nih.govresearchgate.net

Process Chemistry and Synthesis Optimization: Developing efficient, scalable, and cost-effective synthetic routes is crucial for the practical application of a compound. Researchers have developed improved methods for preparing 4-hydroxyquinolin-2(1H)-one derivatives and related structures, using milder reaction conditions or more efficient catalytic systems to increase yield and commercial viability. nih.govacs.org

These optimization strategies, combining rational design with synthetic innovation, are essential for transforming a promising chemical scaffold into a compound with enhanced biological performance and favorable physicochemical characteristics.

Role As a Synthetic Intermediate and Building Block in Heterocyclic Chemistry

Precursor in the Synthesis of Complex Pharmaceutical Intermediates (e.g., Brexpiprazole)

The development of novel therapeutics often relies on the availability of highly functionalized heterocyclic intermediates. The 7-substituted-4-hydroxyquinolin-2(1H)-one structure is crucial in this regard. A prominent example is the synthesis of Brexpiprazole, a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunct for major depressive disorder.

While the direct precursor to Brexpiprazole is its close analogue, 7-hydroxyquinolin-2(1H)-one, the synthesis underscores the importance of the 7-substituted quinolinone core. researchgate.netasianpubs.orgasianpubs.org The established synthetic route involves the O-alkylation of the 7-hydroxy group on the quinolinone ring. In this key step, 7-hydroxyquinolin-2(1H)-one is reacted with a bifunctional linker, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane, under basic conditions to form the intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one. researchgate.netgoogle.comgoogle.com This intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) to yield the final Brexpiprazole molecule. google.com

The significance of this synthesis pathway highlights the utility of the 7-position of the quinolinone scaffold as a handle for introducing complex side chains, a role for which derivatives like 7-Ethoxy-4-hydroxyquinolin-2(1H)-one are also investigated.

Utility in the Derivatization and Annulation Reactions for Novel Heterocyclic Compounds

The 4-hydroxyquinolin-2(1H)-one nucleus is a versatile platform for generating novel and complex heterocyclic structures through derivatization and annulation (ring-forming) reactions. researchgate.net The electron-rich nature of the scaffold allows it to participate in a variety of transformations, leading to compounds with diverse biological activities. researchgate.netnih.gov

Key Reaction Types:

Electrophilic Cyclization: The core structure can undergo electrophilic cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions, often promoted by strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), are used to synthesize dihydroquinolin-2(1H)-ones. mdpi.com

Knoevenagel Condensation: The active methylene (B1212753) group at the C3 position can react with aldehydes. In the presence of a base like piperidine, 4-hydroxyquinolines react with aromatic aldehydes to yield the corresponding benzylidene derivatives. nih.gov

Mannich Reaction: Modified Mannich reactions using formaldehyde (B43269) and an amine (e.g., piperidine) can introduce aminomethyl groups, although this can sometimes lead to the formation of bisquinoline derivatives. nih.gov

Annulation to Fused Systems: The quinolinone core serves as a building block for fused heterocyclic systems. Reaction with ortho-substituted benzaldehydes, such as salicylaldehyde, can lead to the spontaneous formation of partially saturated lactone rings fused to the quinoline (B57606) framework. nih.gov Furthermore, oxidative cycloaddition reactions with alkenes, mediated by metal salts, can generate dihydrofuro[3,2-c]quinolinone derivatives. researchgate.net

These reaction pathways demonstrate the exceptional utility of the 4-hydroxyquinolin-2(1H)-one scaffold as a starting point for chemical diversification.

Interactive Data Table: Derivatization Reactions of the 4-Hydroxyquinolin-2-one Core

Reaction TypeReagentsProduct TypeReference(s)
Knoevenagel CondensationAromatic Aldehyd, PiperidineBenzylidene derivatives nih.gov
Modified Mannich ReactionFormaldehyde, PiperidineAminomethyl derivatives, Bisquinolines nih.gov
Annulation (Lactone formation)Salicylaldehyde, PiperidineFused Lactones nih.gov
Electrophilic CyclizationBrønsted or Lewis AcidsDihydroquinolin-2(1H)-ones mdpi.com
Oxidative CycloadditionAlkenes, Metal SaltsDihydrofuroquinolinones researchgate.net

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives has been a subject of extensive research, with various methods developed to construct this core structure. researchgate.net However, specific routes to 7-ethoxy-4-hydroxyquinolin-2(1H)-one are not yet well-established in the literature, presenting a clear avenue for future synthetic exploration.

Current research often focuses on the synthesis of the precursor, 7-hydroxy-4-hydroxyquinolin-2(1H)-one. For instance, an innovative approach involves the 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. asianpubs.org Another established method is the Conrad-Limpach reaction, which provides a versatile pathway to the 4-hydroxyquinoline (B1666331) core. nih.gov Microwave-assisted methods have also been shown to be efficient for synthesizing related structures like 7-hydroxy-4-methylquinolin-2(1H)-one. niscpr.res.in

A primary future objective will be the development of efficient and regioselective methods for the etherification of the 7-hydroxy group to yield the target 7-ethoxy derivative. This could involve:

Williamson Ether Synthesis: A classical and straightforward approach involving the reaction of the 7-hydroxyquinolinone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.

Mitsunobu Reaction: This reaction offers a milder alternative for the etherification of the phenolic hydroxyl group, which could be advantageous if the quinolinone core is sensitive to harsher conditions.

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts could enhance the efficiency and yield of the etherification reaction, particularly in large-scale synthesis.

Future research should also focus on developing one-pot syntheses that directly introduce the 7-ethoxy substituent, potentially starting from readily available m-phenetidine derivatives. This would streamline the synthetic process, making the compound more accessible for further investigation.

Advanced Mechanistic Studies of Biological Actions

While the broader class of 4-hydroxyquinolin-2(1H)-ones is known for a range of biological activities, including antitubercular and antimicrobial effects, the precise molecular mechanisms of action often remain unclear. nih.govnih.gov For this compound, dedicated mechanistic studies are a critical next step to unlock its therapeutic potential.

Future research in this area should include:

Target Deconvolution: Identifying the specific cellular targets through which the compound exerts its biological effects. This can be achieved using techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Assays: Based on the activities of related compounds, assays against specific enzymes, such as those involved in bacterial cell wall synthesis (e.g., MurE ligase) or DNA replication (e.g., DNA gyrase), could reveal direct molecular interactions. nih.gov

Cellular Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammatory responses, particularly in the context of its potential anticancer activity.

Advanced Spectroscopic and Imaging Techniques: Utilizing advanced techniques to visualize the compound's interaction with its biological targets within living cells, providing a deeper understanding of its mode of action.

A thorough investigation into how the 7-ethoxy group influences the compound's interaction with biological targets compared to its 7-hydroxy analog will be crucial for understanding its unique pharmacological profile.

Computational Drug Design and Target Identification

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. For this compound, computational studies can guide its development and optimization as a potential therapeutic agent.

Future research should leverage computational approaches for:

Molecular Docking: Simulating the binding of this compound to the active sites of known and putative biological targets. This can help in prioritizing experimental studies and in understanding the structural basis of its activity. Studies on related quinoline (B57606) derivatives have successfully used this approach to predict interactions with proteins like NQO1. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of 7-alkoxy-4-hydroxyquinolin-2(1H)-one derivatives to understand how variations in the alkoxy chain length and other substituents affect biological activity.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This can help in the early identification of potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles.

Virtual Screening: Using the this compound scaffold as a template for virtual screening of large compound libraries to identify novel derivatives with enhanced activity or selectivity.

These computational efforts will be instrumental in rationally designing next-generation analogs with superior therapeutic properties and in identifying the most promising biological targets for further validation.

Applications in Materials Science and Other Fields

Beyond its potential in medicine, the 4-hydroxyquinolin-2-one scaffold has shown promise in the field of materials science. researchgate.net The unique photophysical and chemical properties of these compounds suggest that this compound could also find applications in this domain.

Potential future research directions include:

UV Absorbers and Stabilizers: Investigating the compound's ability to absorb ultraviolet radiation and to act as a stabilizer in polymeric materials, protecting them from photodegradation.

Antioxidants and Antidegradants: Evaluating its potential as an antioxidant to prevent the oxidative degradation of organic materials. researchgate.net

Luminophores and Optical Brighteners: Exploring the fluorescent properties of the compound and its derivatives for potential use in optical brightening agents or as components in organic light-emitting diodes (OLEDs).

Antifungal Agents for Materials Protection: Assessing its efficacy in preventing fungal growth on materials such as wood, textiles, and coatings. researchgate.net

Further research is required to characterize the specific physicochemical properties of this compound that would be relevant to these applications, including its absorption spectrum, fluorescence quantum yield, and antioxidant capacity.

Q & A

Q. What are the common synthetic routes for 7-Ethoxy-4-hydroxyquinolin-2(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with β-ketoesters or via nucleophilic substitution on pre-functionalized quinolinone scaffolds. For example:

  • Route 1 : Ethoxy and hydroxyl groups are introduced via alkylation or hydrolysis. Ethoxy groups may be incorporated using ethylating agents like ethyl bromide under basic conditions (e.g., KOH/EtOH) .
  • Route 2 : Derivatives are synthesized by condensing intermediates (e.g., 2-aminopyrimidine derivatives) with quinolinone precursors under reflux conditions (e.g., ethanol, 4 hours), yielding products with ~64% efficiency .
  • Key Parameters : Reaction time, solvent polarity (e.g., DMF for crystallization), and temperature (e.g., reflux at 80–100°C) critically influence yield and purity .

Q. How are structural and electronic properties of this compound characterized?

Methodological Answer:

  • Spectroscopy :
    • IR : Detect hydrogen-bonded C=O (1625 cm⁻¹) and C=N (1620 cm⁻¹) stretching .
    • ¹H NMR : Assign methoxy (δ 3.59 ppm) and aromatic protons (δ 6.99–8.18 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns confirm molecular weight and stability .
  • X-ray Crystallography : Resolves tautomerism (e.g., keto-enol forms) and hydrogen-bonding networks in solid-state structures .

Q. What is the role of substituents in modulating biological activity?

Methodological Answer:

  • The ethoxy group enhances lipophilicity, improving membrane permeability, while the hydroxyl group enables hydrogen bonding to biological targets (e.g., enzymes) .
  • Example : Derivatives with pyrimidine or diazepine substituents show enhanced antimicrobial activity due to increased π-π stacking with bacterial DNA .

Advanced Research Questions

Q. How can conflicting spectral data for quinolinone derivatives be resolved?

Methodological Answer:

  • Contradiction Analysis : Discrepancies in ¹H NMR signals (e.g., H-5 quinolone at δ 7.95 vs. δ 7.42 in similar derivatives) arise from solvent effects (DMSO vs. CDCl₃) or tautomeric equilibria .
  • Resolution Strategies :
    • Use deuterated solvents to stabilize specific tautomers.
    • Employ 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • MD Simulations : Model interactions with biological targets (e.g., bacterial topoisomerases) to rationalize structure-activity relationships .

Q. How do reaction conditions influence byproduct formation in quinolinone synthesis?

Methodological Answer:

  • Side Reactions : Over-alkylation or oxidation of hydroxyl groups may occur under harsh conditions (e.g., excess ethyl bromide or prolonged reflux).
  • Mitigation :
    • Use protecting groups (e.g., TMS for hydroxyl) during alkylation .
    • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. What strategies improve the crystallinity of this compound derivatives?

Methodological Answer:

  • Solvent Screening : High-polarity solvents (DMF, DMSO) promote slow crystallization, yielding single crystals suitable for X-ray analysis .
  • Additives : Seed crystals or ionic liquids (e.g., [BMIM][BF₄]) reduce nucleation barriers .

Q. How can tautomeric equilibria affect biological assay results?

Methodological Answer:

  • The keto-enol tautomerism alters hydrogen-bonding capacity and binding affinity.
  • Experimental Validation :
    • Use pH-controlled assays (e.g., buffers at pH 7.4) to stabilize the bioactive tautomer .
    • Compare activity data with computationally predicted tautomer populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.